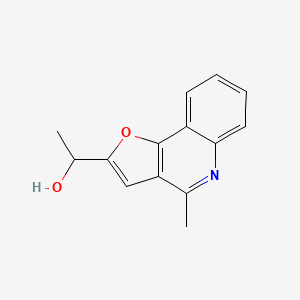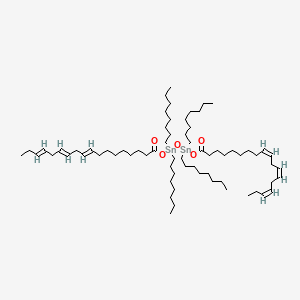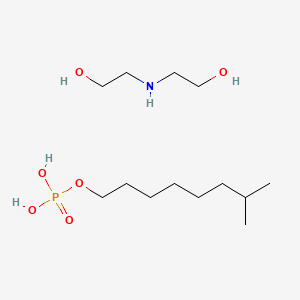
8-Methyldecanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methyldecanal is an organic compound with the molecular formula C11H22O. It is an aldehyde, characterized by the presence of a formyl group (-CHO) attached to a carbon chain. This compound is known for its distinctive aroma and is found naturally in certain citrus fruits, such as yuzu (Citrus junos) and Australian finger lime (Citrus australasica) . It is widely used in the flavor and fragrance industry due to its pleasant scent.
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of this compound often begins with 6-chloro-1-hexanol.
Hydroxyl Protection: The hydroxyl group of 6-chloro-1-hexanol is protected using dihydropyran catalyzed by para-toluene sulfonic acid, forming 6-chloro-hexyl tetrahydropyran ether.
Grignard Reaction: The protected compound reacts with magnesium turnings to form a Grignard reagent, which then reacts with 1-bromo-2-methyl-butane under the catalysis of cuprous bromide to yield 8-methyl-sunny tetrahydropyran ether.
Deprotection: The protecting group is removed under acidic conditions to generate 8-methyl-1-decyl alcohol.
Oxidation: Finally, 8-methyl-1-decyl alcohol is oxidized using 2,2,6,6-tetramethylpiperidinyloxy to produce this compound
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of common raw materials, mild reaction conditions, and high-yielding steps to ensure cost-effectiveness and efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids.
Reduction: It can be reduced to form the corresponding alcohol, 8-methyl-1-decanol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Pyridine chlorochromate (PCC) or 2,2,6,6-tetramethylpiperidinyloxy.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Grignard reagents or organolithium compounds.
Major Products:
Oxidation: 8-Methyldecanoic acid.
Reduction: 8-Methyl-1-decanol.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
8-Methyldecanal has a wide range of applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of other organic compounds.
Biology: Its enantiomers are studied for their distinct olfactory properties and their roles in natural products.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is a key ingredient in the flavor and fragrance industry, used in the formulation of perfumes, food flavors, and other scented products
Mécanisme D'action
The mechanism of action of 8-Methyldecanal primarily involves its interaction with olfactory receptors, leading to the perception of its characteristic aroma. The molecular targets include specific olfactory receptor proteins that bind to the compound, triggering a signal transduction pathway that results in the sensation of smell .
Comparaison Avec Des Composés Similaires
6-Methyloctanal: Another aldehyde with a similar structure, found in yuzu essential oil.
Decanal: A straight-chain aldehyde with a similar molecular weight but lacking the methyl group at the 8th position.
Nonanal: A shorter aldehyde with nine carbon atoms.
Uniqueness: 8-Methyldecanal is unique due to its branched structure and the presence of the methyl group at the 8th position, which imparts distinct olfactory properties. Its enantiomers also exhibit different scent characteristics, making it valuable in the fragrance industry .
Propriétés
Numéro CAS |
127793-88-8 |
|---|---|
Formule moléculaire |
C11H22O |
Poids moléculaire |
170.29 g/mol |
Nom IUPAC |
8-methyldecanal |
InChI |
InChI=1S/C11H22O/c1-3-11(2)9-7-5-4-6-8-10-12/h10-11H,3-9H2,1-2H3 |
Clé InChI |
VXUUJYSSICSSIX-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CCCCCCC=O |
Densité |
0.879-0.919 (20 °) |
Description physique |
colorless liquid/ citrus/green odor |
Solubilité |
very slightly soluble Soluble (in ethanol) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3-Bis[2-[(2-aminobenzoyl)oxy]ethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B12690028.png)




![13-oxa-3,23-dithiahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(16),2(10),4(9),11,14,17,19,21-octaene-5,7-dione](/img/structure/B12690087.png)






